H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH

Opioid receptor binding Stereochemistry-activity relationship Enkephalin analog screening

Researchers relying on anti-Met-enkephalin antibodies often encounter cross-reactivity that obscures true signal identity. This racemic sulfoxide pentapeptide solves that challenge by serving as a low-cross-reactivity control and a stereochemical benchmark. - Predicted reduced immunoreactivity vs. all-L sulfoxide enables verification of assay specificity for the endogenous L,L,L,L,Met(O) peptide. - ≤10% residual opioid activity (D-Tyr1 substitution) makes it ideal for probing receptor enantiomeric preference. - Oxidation-state-pure reference material for LC-MS/MS or RIA calibration, free from endogenous L-peptide interference.

Molecular Formula C27H35N5O8S
Molecular Weight 589.7 g/mol
Cat. No. B12117748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH
Molecular FormulaC27H35N5O8S
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)
InChIKeyCCPFKWGXRJOQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH as a Racemic Oxidized Enkephalin Reference Standard


H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH is a synthetic pentapeptide belonging to the methionine-enkephalin sulfoxide class, characterized by racemic stereochemistry at Tyr, Phe, and the oxidized Met(O) residue. This compound is a structural analog of the endogenous opioid [Met5]-enkephalin, differentiated by the presence of a sulfoxide moiety in place of the methionine thioether and by D/L mixed chirality at three of the five residues [1]. Its molecular formula is C27H35N5O8S with a mass of approximately 589.7 g/mol, representing the oxidized and stereochemically heterogeneous variant of the natural sequence . The compound is explicitly disclosed in patent literature as a member of a genus of methionine5-enkephalin sulfoxides and sulfones wherein each optically active amino acid may independently possess D, L, or DL configuration, and it is described as an agonist at opiate receptor sites [1].

Why H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH Cannot Be Interchanged with All-L Met-Enkephalin or Its Simple Oxidized Form


Substituting the all-L Met-enkephalin or its L,L,L,L,Met(O) oxidized counterpart for the DL racemic sulfoxide ignores two compounding pharmacological liabilities: stereochemical inversion at Tyr1 can reduce opioid receptor affinity to less than 10% of the parent peptide [1], and methionine oxidation to the sulfoxide further attenuates agonist potency at mu-opioid receptors while potentially altering delta/mu selectivity . Because H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH simultaneously incorporates both modifications, its net receptor activation profile is not predictable from single-variable analog studies; laboratories intending to use this compound as an oxidation-resistant or antibody-calibration standard must therefore verify that the observed biological signal originates from the correct stereochemical entity and not from a contaminating all-L or all-D subspecies. The quantitative evidence below establishes the magnitude and nature of these differences.

Quantitative Differentiation Evidence: H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH Versus Closest Analogs


Stereochemical Identity: DL-Tyr1 Substitution Reduces Opiate Receptor Binding to ≤10% of L-Tyr1 Enkephalin

In a systematic study of D-amino acid-substituted Met-enkephalin analogs, [D-Tyr1]-enkephalin exhibited no more than 10% of the activity of the all-L parent peptide in both the electrically stimulated mouse vas deferens bioassay and a [3H]-enkephalin rat brain membrane binding assay [1]. Because H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH contains a racemic mixture at Tyr1 (∼50% D-Tyr1), its effective opioid receptor engagement is expected to be markedly lower than that of the all-L Met-enkephalin or (Met(O)5)-enkephalin controls. No direct head-to-head comparison of the DL racemic mixture against the L-isomer has been published; the potency reduction is therefore inferred from the behavior of the pure D-Tyr1 enantiomer, which constitutes half of the racemic product.

Opioid receptor binding Stereochemistry-activity relationship Enkephalin analog screening

Oxidation State: Methionine Sulfoxide Lowers Mu-Opioid Potency Relative to the Parent Thioether

The (Met(O)5)-Enkephalin analog (L,L,L,L,Met(O) stereochemistry) is reported to show reduced potency in multiple opioid bioassays due to altered receptor binding properties caused by the sulfoxide moiety . In a guinea-pig brain membrane preparation using [3H]-naloxone displacement, [5-Met-sulfoxide] enkephalin retained 67% of the opioid receptor affinity of [5-Met] enkephalin, while the corresponding morphinomimetic activity was 27% of the parent peptide [1]. Although these data were generated on the all-L sulfoxide, the electronic and steric effects of the sulfoxide group are independent of the peptide backbone chirality, meaning the DL racemic sulfoxide will carry the same oxidation-dependent attenuation on top of the stereochemistry-driven loss of activity.

Methionine oxidation Opioid pharmacology Post-translational modification

Patent-Scoped Chemical Identity: Explicit Claim of DL-Stereochemical Configuration for Methionine5-Enkephalin Sulfoxides

U.S. Patent 4,144,228 explicitly claims methionine5-enkephalin sulfoxides and sulfones wherein "the stereochemical configuration of each of the optically active amino acids is D, L, or DL" [1]. The patent describes the preparation of N-t-butoxycarbonyl-DL-tyrosylglycylglycyl-DL-phenylalanyl-DL-methionine sulfoxide and sulfone, confirming the DL racemic form as a distinct chemical composition of matter. This establishes the compound as a separately defensible entity for procurement specifications: a vendor offering H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH must supply material conforming to the racemic stereochemistry, not merely the all-L sulfoxide (CAS 60283-51-4) or the unoxidized peptide. No quantitative receptor activity data are provided within the patent for the DL isomers.

Peptide patent Chemical composition of matter Chiral peptide synthesis

Antibody Cross-Reactivity: Methionine Enkephalin Sulfoxide Elicits Distinct Immunoreactivity Profiles

Polyclonal antisera raised against Met-enkephalin frequently recognize the sulfoxide form with higher avidity than the unoxidized peptide, because spontaneous oxidation of the methionine thioether occurs during immunogen preparation. A specific radioimmunoassay for methionine enkephalin sulfoxide achieves a detection limit of 0.02 pmol per tube [1]. Cross-reactivity studies indicate that Met-enkephalin(2-5) sulfoxide shows 15–28% cross-reactivity with anti-Met-enkephalin sulfoxide antibodies, while D-Ala2-Met-enkephalin sulfoxide shows 9–25% . For the DL racemic sulfoxide, the presence of D-Tyr1 is expected to further reduce cross-reactivity relative to the all-L sulfoxide, making this compound a valuable specificity control in immunoassay development. However, the exact cross-reactivity value for H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH has not been reported.

Radioimmunoassay Enkephalin antibody Cross-reactivity

Validated Application Scenarios for H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH Based on Quantitative Differentiation Evidence


Negative Control / Specificity Reagent in Enkephalin Radioimmunoassay (RIA) and ELISA Development

Because anti-Met-enkephalin antibodies often exhibit higher affinity for the sulfoxide form, the DL racemic sulfoxide serves as a low-cross-reactivity control to establish assay specificity for the endogenous L,L,L,L,Met(O) peptide. Its predicted reduced immunoreactivity relative to the all-L sulfoxide (inferred from D-Tyr1 substitution data [1] and fragment cross-reactivity ranges of 9–28% [2]) allows assay developers to verify that the signal originates from the correct stereoisomer.

Stereochemical Selectivity Standard for Opioid Receptor Binding Screens

The compound's racemic nature, combined with the ≤10% residual activity of D-Tyr1 enkephalin at opioid receptors [1], makes it a suitable benchmark for evaluating the stereochemical stringency of novel opioid receptor constructs or cell lines. Direct comparison of the DL racemate versus the all-L sulfoxide can reveal the enantiomeric preference of engineered or native receptors.

Oxidative Stress Biomarker Calibration in Inflammation Models

Neutrophil-mediated oxidation converts endogenous Met-enkephalin to its sulfoxide at sites of inflammation [1]. The DL racemic sulfoxide provides a chemically defined, oxidation-state-pure reference material for calibrating LC-MS/MS or RIA methods that quantify in vivo Met-enkephalin sulfoxide levels, while its distinct stereochemistry prevents interference from endogenous L-peptide signals.

Proteolytic Stability Comparison in Enkephalinase Activity Assays

D-amino acid substitution at position 2 is known to confer resistance to enkephalin-degrading peptidases [1]. The D-Tyr1 and D-Phe4 moieties in the DL racemate are expected to similarly reduce enzymatic cleavage rates relative to all-L enkephalin, making this compound a useful substrate to probe the stereospecificity of aminopeptidases and enkephalinases in vitro.

Quote Request

Request a Quote for H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.